molecular formula C25H26N2O8 B13866465 Di-O-glycinoylcurcumin Dihydrochloride

Di-O-glycinoylcurcumin Dihydrochloride

Cat. No.: B13866465
M. Wt: 482.5 g/mol
InChI Key: PQKWQYCQFFFWCA-FCXRPNKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The preparation of Di-O-glycinoylcurcumin Dihydrochloride generally involves chemical synthesis. The typical procedure includes reacting curcumin with glycine, followed by acetyl chloride to yield the desired product . The reaction conditions often require a controlled environment to ensure the purity and stability of the compound. Industrial production methods may involve scaling up this synthetic route while maintaining stringent quality control measures.

Chemical Reactions Analysis

Di-O-glycinoylcurcumin Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as sodium borohydride can be used.

    Substitution: This compound can undergo nucleophilic substitution reactions, often involving reagents like sodium hydroxide or hydrochloric acid.

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Di-O-glycinoylcurcumin Dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Di-O-glycinoylcurcumin Dihydrochloride involves multiple molecular targets and pathways. It induces apoptosis in cancer cells and inhibits phorbol ester-induced protein kinase C activity . The compound’s antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress and inflammation.

Comparison with Similar Compounds

Di-O-glycinoylcurcumin Dihydrochloride is unique due to its glycinoyl modification, which enhances its solubility and bioavailability compared to natural curcumin. Similar compounds include:

These compounds share some biological activities with this compound but differ in their chemical structure and specific applications.

Properties

Molecular Formula

C25H26N2O8

Molecular Weight

482.5 g/mol

IUPAC Name

[4-[(1E,6E)-7-[4-(2-aminoacetyl)oxy-3-methoxyphenyl]-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] 2-aminoacetate

InChI

InChI=1S/C25H26N2O8/c1-32-22-11-16(5-9-20(22)34-24(30)14-26)3-7-18(28)13-19(29)8-4-17-6-10-21(23(12-17)33-2)35-25(31)15-27/h3-12H,13-15,26-27H2,1-2H3/b7-3+,8-4+

InChI Key

PQKWQYCQFFFWCA-FCXRPNKRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)CN)OC)OC(=O)CN

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC(=O)CN)OC)OC(=O)CN

Origin of Product

United States

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